Cas no 2169881-99-4 ((2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid)

(2E)-3-(2-Chlorofuran-3-yl)prop-2-enoic acid is a chlorinated furan-based α,β-unsaturated carboxylic acid, notable for its structural versatility in organic synthesis. The presence of both a reactive chlorofuran moiety and an acrylic acid group makes it a valuable intermediate for constructing heterocyclic compounds, pharmaceuticals, and functional materials. Its conjugated double bond facilitates Michael addition and cyclization reactions, while the electron-withdrawing chlorine enhances electrophilic reactivity. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its potential as a pharmacophore. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to its reactive nature.
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid structure
2169881-99-4 structure
Product name:(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
CAS No:2169881-99-4
MF:C7H5ClO3
Molecular Weight:172.565801382065
CID:6429237
PubChem ID:165527341

(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
    • EN300-1457092
    • 2169881-99-4
    • インチ: 1S/C7H5ClO3/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+
    • InChIKey: UJQSSIODJSVQCU-OWOJBTEDSA-N
    • SMILES: ClC1=C(/C=C/C(=O)O)C=CO1

計算された属性

  • 精确分子量: 171.9927217g/mol
  • 同位素质量: 171.9927217g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 50.4Ų

(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1457092-10000mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
10000mg
$8749.0 2023-09-29
Enamine
EN300-1457092-50mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
50mg
$1709.0 2023-09-29
Enamine
EN300-1457092-1000mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
1000mg
$2035.0 2023-09-29
Enamine
EN300-1457092-250mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
250mg
$1872.0 2023-09-29
Enamine
EN300-1457092-100mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
100mg
$1791.0 2023-09-29
Enamine
EN300-1457092-1.0g
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
1g
$0.0 2023-06-06
Enamine
EN300-1457092-5000mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
5000mg
$5900.0 2023-09-29
Enamine
EN300-1457092-2500mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
2500mg
$3988.0 2023-09-29
Enamine
EN300-1457092-500mg
(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid
2169881-99-4
500mg
$1954.0 2023-09-29

(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid 関連文献

(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acidに関する追加情報

(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid: A Comprehensive Overview

(2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid, identified by the CAS registry number 2169881-99-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a chlorinated furan ring and an enoic acid moiety, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers exploring novel therapeutic agents.

The molecular structure of (2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid is characterized by a conjugated enone system, which contributes to its electronic properties and reactivity. The presence of the chlorinated furan ring introduces additional complexity, enhancing its ability to participate in various chemical reactions. This structural feature also plays a crucial role in determining the compound's pharmacokinetic properties, making it a promising candidate for drug delivery systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid. Researchers have developed novel methodologies that leverage catalytic processes to achieve high yields and selectivity. These methods not only improve the scalability of production but also pave the way for further modifications of the molecule to explore its full potential as a bioactive agent.

In terms of biological activity, (2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid has demonstrated significant promise in preclinical studies. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular pathways. Additionally, recent research has uncovered its potential as an anticancer agent, with studies indicating selective cytotoxicity against cancer cell lines while sparing normal cells.

The application of computational chemistry tools has further enhanced our understanding of (2E)-3-(2-chlorofuran-3-yl)prop-enoic acid's interactions within biological systems. Molecular docking studies have revealed its binding affinity to various protein targets, providing insights into its mechanism of action. These findings are instrumental in guiding further optimization efforts aimed at enhancing its therapeutic efficacy.

In conclusion, (2E)-3-(2-chlorofuran-3-yl)prop-enoic acid, with its unique chemical structure and diverse biological activities, represents a valuable asset in contemporary chemical research. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to the development of innovative therapies and materials.

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